![molecular formula C8H8BrN3O B1449014 5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956369-60-0](/img/structure/B1449014.png)
5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
Pyrazolo[3,4-b]pyridine is a class of organic compounds that contain a pyrazolopyridine core structure, which is a bicyclic compound made up of a pyrazole ring fused to a pyridine ring . The specific compound you mentioned would have additional functional groups such as a bromo, methoxy, and methyl group attached to this core structure.
Molecular Structure Analysis
The molecular structure of “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” would be characterized by the presence of a pyrazolopyridine core structure with additional functional groups. The bromo group would be attached to the 5-position, the methoxy group to the 7-position, and the methyl group to the 1-position of the pyrazolopyridine core .
Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” would largely depend on the reaction conditions and the specific reagents used. The bromo group could potentially undergo substitution reactions, while the methoxy and methyl groups could influence the reactivity and orientation of these reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” would be influenced by its molecular structure. The presence of the bromo, methoxy, and methyl groups could affect properties such as polarity, solubility, and stability .
Scientific Research Applications
Synthesis and Characterization
Innovative Synthesis Approaches : A study focused on the synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of novel pyrazolo[4,3-b] pyridine derivatives, providing insights into their stability and reactivity. These compounds were synthesized through reactions involving ring opening followed by ring closure, highlighting their potential in creating new materials with unique properties (Halim & Ibrahim, 2022).
Device Applications : Another research effort synthesized pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups. These compounds were analyzed for their thermal stability and optical properties, with findings indicating their potential use in electronic devices due to their favorable band gaps and rectification behavior (El-Menyawy, Zedan, & Nawar, 2019).
Pharmacological Applications
- Anticancer and Antimicrobial Activities : Studies have also explored the anticancer and antimicrobial potential of pyrazolo[4,3-b]pyridine derivatives. For instance, certain compounds demonstrated cytotoxic selectivity against tumor cell lines without harming normal cells, suggesting their potential as cancer therapies (Huang et al., 2017). Furthermore, novel derivatives have been reported with significant antibacterial and antioxidant properties, highlighting their potential in developing new antimicrobial agents (Variya, Panchal, & Patel, 2019).
Biomedical Applications
- Organometallic Complexes : Research into organometallic complexes containing pyrazolo[4,3-b]pyridines has shown promise for biomedical applications. These complexes, known as potential cyclin-dependent kinase inhibitors, have been studied for their cytotoxicity against cancer cells, providing a foundation for the development of new cancer treatments (Stepanenko et al., 2011).
Safety and Hazards
The safety and hazards associated with “5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine” would depend on various factors including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . This compound can inhibit this phosphorylation, thereby preventing the activation of TRKs .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, 5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine can affect these pathways and their downstream effects .
Pharmacokinetics
The compound 5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine has good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability .
Result of Action
The result of the action of 5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine is the inhibition of the proliferation of certain cell lines . For example, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .
properties
IUPAC Name |
5-bromo-7-methoxy-1-methylpyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-12-8-5(4-10-12)11-7(9)3-6(8)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHPHRGDUDZGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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